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Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Benzyl
4-((methylamino)methyl)piperidine-1-carboxylate. Due to the limited availability of direct

experimental data for this specific compound in publicly accessible literature, this guide

synthesizes information from closely related analogues and employs established principles of

organic chemistry to predict its structural and spectroscopic characteristics. The document

details a plausible synthetic route, predicted analytical data (NMR, MS, IR), and potential

biological significance, offering a valuable resource for researchers working with related

piperidine derivatives. All quantitative data is presented in structured tables, and experimental

workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring

a benzyl carbamate protecting group and a methylaminomethyl substituent at the 4-position.

Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in

a wide range of biologically active compounds, including those targeting the central nervous
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system. This guide aims to provide a detailed technical framework for the characterization of

this molecule, addressing a notable gap in the current scientific literature.

Physicochemical Properties
The fundamental physicochemical properties of Benzyl 4-((methylamino)methyl)piperidine-
1-carboxylate have been predicted based on its chemical structure and data from similar

compounds.

Property Value Source

CAS Number 876316-35-7 Chemical Abstracts Service

Molecular Formula C₁₅H₂₂N₂O₂ Calculated

Molecular Weight 262.35 g/mol Calculated

Boiling Point 382.8 ± 25.0 °C (Predicted) Vendor Data

Density 1.083 ± 0.06 g/cm³ (Predicted) Vendor Data

Storage Temperature 2-8°C Vendor Data

Synthesis and Purification
A plausible and efficient synthetic route for Benzyl 4-((methylamino)methyl)piperidine-1-
carboxylate is the reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with

methylamine. This method is widely used for the formation of C-N bonds.

Proposed Synthetic Pathway

Benzyl 4-formylpiperidine-
1-carboxylate

Schiff Base Intermediate

+ Methylamine

Methylamine (CH₃NH₂) Benzyl 4-((methylamino)methyl)piperidine-
1-carboxylate

+ Reducing Agent

Reducing Agent
(e.g., NaBH(OAc)₃)
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A proposed synthetic pathway for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Experimental Protocol: Reductive Amination
Reaction Setup: To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a

suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add

methylamine (a solution in THF or ethanol, 1.2 eq).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the Schiff base intermediate.

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃,

1.5 eq), portion-wise to the reaction mixture.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate. Extract the aqueous layer with DCM.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel using a gradient of methanol in DCM to afford the pure Benzyl
4-((methylamino)methyl)piperidine-1-carboxylate.

Spectroscopic Data and Structural Elucidation
The following spectroscopic data are predicted based on the analysis of structurally similar

compounds.

¹H NMR Spectroscopy
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.40 m 5H Ar-H (benzyl)

~5.15 s 2H -O-CH₂-Ar

~4.10 br d 2H
Piperidine C2-H

(axial)

~2.80 t 2H
Piperidine C2-H

(equatorial)

~2.50 d 2H -CH₂-NHCH₃

~2.45 s 3H -NH-CH₃

~1.70-1.85 m 3H

Piperidine C3-H (axial

& equatorial),

Piperidine C4-H

~1.10-1.25 m 2H
Piperidine C3-H

(axial)

¹³C NMR Spectroscopy
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Chemical Shift (δ, ppm) Assignment

~155.0 C=O (carbamate)

~137.0 Ar-C (quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67.0 -O-CH₂-Ar

~52.0 -CH₂-NHCH₃

~44.0 Piperidine C2

~36.0 Piperidine C4

~34.0 -NH-CH₃

~29.0 Piperidine C3

Mass Spectrometry
m/z Interpretation

263.17 [M+H]⁺

285.15 [M+Na]⁺

171.12 [M - C₇H₇O]⁺ (loss of benzyloxy group)

91.05 [C₇H₇]⁺ (benzyl cation)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Interpretation

~3300 N-H stretch (secondary amine)

~3030 C-H stretch (aromatic)

~2930, ~2850 C-H stretch (aliphatic)

~1695 C=O stretch (carbamate)

~1495, ~1450 C=C stretch (aromatic ring)

~1240 C-N stretch

~1100 C-O stretch

Potential Biological Significance and Signaling
Pathways
While specific biological data for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is

not readily available, the piperidine moiety is a key pharmacophore in many centrally active

agents. Derivatives of 4-substituted piperidines are known to interact with various receptors

and transporters in the central nervous system.

General Workflow for Biological Activity Screening
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Test Compound:
Benzyl 4-((methylamino)methyl)piperidine-

1-carboxylate

Primary Screening
(e.g., Receptor Binding Assays)

Hit Identification

Activity Detected

No Significant Activity

No Activity

Secondary Screening
(e.g., Functional Assays, Cell-based Assays)

Lead Optimization

In Vivo Studies

Click to download full resolution via product page

A generalized workflow for assessing the biological activity of a novel compound.

Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and

potential characteristics of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. By

leveraging data from analogous compounds, this document offers a predictive yet scientifically

grounded resource for researchers. The detailed protocols and structured data presentation are

intended to facilitate further investigation and application of this and related piperidine

derivatives in drug discovery and development. Future experimental validation of the predicted

data is essential for a complete structural elucidation.
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To cite this document: BenchChem. [Structure Elucidation of Benzyl 4-
((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1320467#structure-
elucidation-of-benzyl-4-methylamino-methyl-piperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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